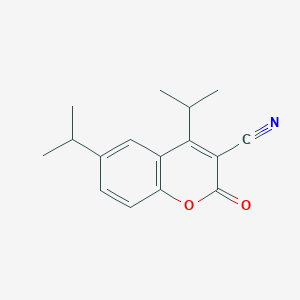
4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C16H17NO2. It belongs to the class of chromenes, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of isopropyl groups at positions 4 and 6, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, where 2-hydroxybenzaldehyde derivatives react with ethyl cyanoacetate in the presence of a catalyst such as CF3COOH . Another method involves a three-component reaction using lipase (Mucor miehei) in ionic liquids as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as dual-frequency ultrasonication, has been explored to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as lipase in ionic liquids or CF3COOH for condensation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromene derivatives: These compounds have similar structures but differ in the substitution pattern on the chromene ring.
2-Oxo-2H-chromene-3-carbonitriles: These compounds share the core chromene structure but may have different substituents at various positions.
Uniqueness
4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of isopropyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its stability and interaction with molecular targets compared to other chromene derivatives .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-oxo-4,6-di(propan-2-yl)chromene-3-carbonitrile |
InChI |
InChI=1S/C16H17NO2/c1-9(2)11-5-6-14-12(7-11)15(10(3)4)13(8-17)16(18)19-14/h5-7,9-10H,1-4H3 |
InChI Key |
SOGKJXXYRXBFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)




![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

